REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.C(C1(N[C:34]([CH:36](NC(N2CCOCC2)=O)CC(C)(C)C)=[O:35])CC(C2C=CC=CC=2)NC(C2C=CC=CC=2)C1)#N.C(C1(NC(C(NC(N2CCOCC2)=O)CC2CCCCC2)=O)CCN(C)CC1C)#N>C(O)(=O)C>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:5]=[CH:4][C:3]([CH2:2][NH:1][C:34](=[O:35])[CH3:36])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(C(=O)OC)C=C1
|
Name
|
( d )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CC(NC(C1)C1=CC=CC=C1)C1=CC=CC=C1)NC(=O)C(CC(C)(C)C)NC(=O)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
N-acyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1(C(CN(CC1)C)C)NC(=O)C(CC1CCCCC1)NC(=O)N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)CNC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |